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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286

m-Nitrophenethyl alcohol (CAS No. 52022-77-2) is a yellow crystalline solid that serves as a
versatile building block in organic synthesis, particularly in the pharmaceutical and chemical
industries.[1] Its molecular structure, featuring a nitro group (-NO2) on the phenyl ring, imparts
unigue chemical properties that are critical for its application but also present distinct
challenges in formulation and development.[1] Understanding the solubility and stability of this
intermediate is paramount for process optimization, formulation development, and ensuring the
quality and safety of final products. This guide provides a comprehensive technical overview of
these critical parameters, grounded in established scientific principles and methodologies.

Core Physicochemical Properties:
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Property Value Source
Chemical Name 2-(3-Nitrophenyl)ethanol [1112]
CAS Number 52022-77-2 [1103114]
Molecular Formula CsHoNOs3 [11[3114]
Molecular Weight 167.16 g/mol [11121[3]
Appearance Yellow crystalline solid [1]
Melting Point 47-50 °C (lit.) [1131[4][5]
Boiling Point 141-146 °C at 4 mmHg (lit.) [11[31[4115]
Flash Point 113 °C (235.4 °F) - closed cup [3]

Part 1: Solubility Profile of m-Nitrophenethyl Alcohol

Solubility is a fundamental property that dictates the bioavailability, formulation possibilities, and
reaction kinetics of a compound. The presence of both a polar hydroxyl (-OH) group capable of
hydrogen bonding and a largely nonpolar nitro-substituted benzene ring gives m-nitrophenethyl
alcohol a mixed polarity.

Qualitative and Quantitative Solubility

While extensive quantitative data is not readily available in the literature, qualitative
assessments indicate that m-nitrophenethyl alcohol is partly miscible in water.[6] The hydroxyl
group contributes to some aqueous solubility, but the hydrophobic aromatic ring limits it
significantly.[7] Its solubility is expected to be much higher in common organic solvents, a
characteristic shared by its isomer, 4-nitrophenethyl alcohol, which shows good solubility in
ethanol, methanol, and acetone.[7]

Expected Solubility in Common Solvents:
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Solvent Expected Solubility Rationale
Polar -OH group allows for
o some hydrogen bonding, but
Water Partly Miscible / Low

the hydrophobic nitrobenzene

moiety dominates.[6][7]

Methanol / Ethanol

Soluble

The compound's alcohol group
interacts favorably with other

short-chain alcohols.

Acetone

Soluble

A polar aprotic solvent capable
of dissolving compounds with

mixed polarity.

Dimethyl Sulfoxide (DMSO)

Soluble

A highly polar aprotic solvent
effective for a wide range of

organic compounds.

Chloroform / Dichloromethane

Slightly Soluble / Soluble

Effective for moderately polar

organic solids.

Hexanes / Heptane

Insoluble

The compound's polarity is too
high for nonpolar aliphatic

solvents.

Experimental Protocol: Solubility Determination (Shake-

Flask Method)

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold

standard. This protocol is designed to be a self-validating system by ensuring equilibrium is

reached and accurately quantified.

Methodology:

» Preparation of Saturated Solutions:

o Add an excess amount of m-nitrophenethyl alcohol solid to several vials, each containing

a known volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer). The excess
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solid is crucial to ensure saturation.
o Seal the vials tightly to prevent solvent evaporation.

o Equilibration:
o Place the vials in a constant-temperature shaker bath (e.g., 25 °C and 37 °C).

o Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is
reached. Causality Note: Equilibrium is the point at which the rate of dissolution equals the
rate of precipitation. A time-course study should be performed initially to determine the
minimum time required to reach this state.

e Sample Preparation & Separation:

o After equilibration, allow the vials to stand undisturbed in the temperature bath for at least
2 hours to let undissolved solids settle.

o Carefully withdraw a sample from the clear supernatant using a syringe.

o Immediately filter the sample through a solvent-compatible 0.45 pum syringe filter (e.g.,
PTFE, PVDF) to remove any remaining solid microparticles. Trustworthiness Note: This
filtration step is critical to prevent artificially high concentration measurements from
undissolved solids.

e Quantification:

o Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a
concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

o Analyze the diluted sample using a validated analytical method.

o Calculate the original concentration in the supernatant, accounting for the dilution factor.
The result is the equilibrium solubility of the compound in that solvent at that temperature.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Part 2: Chemical Stability and Forced Degradation

The stability of a drug substance or intermediate is its capacity to remain within established
specifications. Forced degradation studies are essential to understand the intrinsic stability of a
molecule by subjecting it to stress conditions more severe than accelerated stability testing.
These studies help identify degradation pathways and develop stability-indicating analytical
methods.[8]

Intrinsic Stability and Incompatibilities

m-Nitrophenethyl alcohol's structure contains functional groups susceptible to degradation. The
nitroaromatic group can be photosensitive, and the primary alcohol is susceptible to oxidation.
[9] Safety data for related isomers indicates the compound is stable under normal storage
conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
[11] It should be stored in a cool, dry, dark location in a tightly sealed container.[12]

Forced Degradation Protocol

A systematic forced degradation study is required to probe the stability of m-nitrophenethyl
alcohol under various stress conditions. A typical study involves exposing the compound to
hydrolytic, oxidative, photolytic, and thermal stress.

Summary of Forced Degradation Conditions:
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Stress Condition

Typical Reagents and
Conditions

Potential Degradation
Pathway

Acid Hydrolysis

0.1 M - 1 M HCI, heated (e.g.,
60-80 °C)

Generally stable, but
esterification could occur if
refluxed in a carboxylic acid

solvent.

Base Hydrolysis

0.1 M -1 M NaOH, heated
(e.g., 60-80 °C)

Potential for reactions
involving the nitro group or

condensation reactions.

Oxidation

3-30% H202, room

temperature or heated

Oxidation of the primary
alcohol to an aldehyde (3-
nitrophenylacetaldehyde) or
carboxylic acid (3-
nitrophenylacetic acid).[13]

Thermal Stress

Solid sample heated (e.g., 105

°C) for several days

Thermally induced

decomposition.

Photostability

Exposed to light providing an
overall illumination of 1.2
million lux hours and an
integrated near UV energy of
=200 watt hours/m2 (ICH Q1B)

Photolytic degradation,
common for nitroaromatic

compounds.[9][14]

Step-by-Step Methodology:

o Stock Solution Preparation: Prepare a stock solution of m-nitrophenethyl alcohol in a suitable

solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

o Application of Stress:

o Hydrolysis: Mix the stock solution with acidic (HCI) and basic (NaOH) solutions. Heat the

mixtures as required. At specified time points, withdraw samples and immediately

neutralize them (base with acid, acid with base) to halt the degradation reaction. Causality

Note: Neutralization is crucial for sample stability and to prevent damage to the HPLC

column.
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o Oxidation: Mix the stock solution with hydrogen peroxide solution. Monitor at room
temperature and/or with gentle heat.

o Thermal: Store the solid compound in a calibrated oven. At specified time points, dissolve
a weighed amount in the solvent for analysis.

o Photolytic: Expose the solid compound and a solution of the compound to a calibrated
photostability chamber. A control sample should be wrapped in aluminum foil to shield it
from light.

e Analysis:

o Analyze all stressed samples, along with an unstressed control, using a suitable stability-
indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

o The goal is to achieve 5-20% degradation of the parent compound. If degradation is too
rapid or too slow, the stress conditions (temperature, reagent concentration, time) should
be adjusted.

o Data Interpretation:

o Evaluate the chromatograms for new peaks (degradation products) and a decrease in the
peak area of the parent compound.

o A PDA detector is invaluable for assessing peak purity and determining if co-elution is
occurring.

o Mass balance should be calculated to ensure that the decrease in the parent compound is
accounted for by the formation of degradation products.
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Caption: Potential Degradation Pathways under Forced Stress.

Developing a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating
analytical method (SIAM). This is typically an HPLC method capable of separating the parent
compound from all known degradation products and formulation excipients.

Starting HPLC Method Parameters:
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Parameter Recommended Condition Rationale

A versatile reversed-phase
Column C18,250 x 4.6 mm, 5 um column suitable for moderately

polar compounds.

A common mobile phase for

o reversed-phase
) Acetonitrile and Water (or )
Mobile Phase chromatography. A gradient
buffer, e.g., phosphate) )
elution may be necessary to

resolve all peaks.

Flow Rate 1.0 mL/min Standard analytical flow rate.

The nitroaromatic

chromophore provides strong
Detection UV/PDA at ~270 nm UV absorbance. A PDA

detector allows for spectral

analysis of all peaks.

Injection Volume 10-20 pL Standard injection volume.

Provides consistent retention
Column Temp. 25-30 °C i
imes.

Method validation must be performed according to ICH Q2(R1) guidelines, demonstrating
specificity, linearity, accuracy, precision, and robustness.

Conclusion

A thorough understanding of the solubility and stability of m-nitrophenethyl alcohol is essential
for its effective use in research and development. While it exhibits limited aqueous solubility, it
is readily soluble in common organic solvents. Its stability profile is governed by the reactivity of
its primary alcohol and nitroaromatic functionalities, making it susceptible to oxidation and
potentially photolysis. The protocols and principles outlined in this guide provide a robust
framework for researchers to quantitatively determine its solubility and systematically
investigate its degradation pathways, ultimately leading to the development of stable
formulations and robust manufacturing processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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